4-[2-(2-Pyridyl)ethyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h1-3,5H,4,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKACIXCRNRVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208237 | |
| Record name | 4-(2-(2-Pyridyl)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-50-6 | |
| Record name | 4-[2-(2-Pyridinyl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59566-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(2-Pyridyl)ethyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059566506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC42645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42645 | |
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| Record name | 4-(2-(2-Pyridyl)ethyl)morpholine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10208237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2-pyridyl)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.171 | |
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| Record name | 2-(2-Morpholinoethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72RZF4ED6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 4 2 2 Pyridyl Ethyl Morpholine and Its Analogues
Direct Synthesis Approaches to 4-[2-(2-Pyridyl)ethyl]morpholine
Direct methods focus on the final bond-forming step to yield the target molecule. These are often the most convergent and efficient routes.
Nucleophilic substitution is a cornerstone of organic synthesis and provides a straightforward pathway to this compound. The typical strategy involves the reaction of morpholine (B109124), acting as a nitrogen nucleophile, with a 2-pyridylethyl electrophile.
The most common approach utilizes a 2-(2-haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine, as the substrate. In this SN2 reaction, the morpholine nitrogen atom attacks the carbon atom bearing the halogen, displacing the halide ion to form the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.
A related approach involves the in-situ generation of the electrophile or the activation of a precursor alcohol. For instance, 2-pyridine-ethanol can be converted to a better leaving group, such as a tosylate or mesylate ester. Subsequent reaction with morpholine proceeds efficiently to yield the final product. A patent for a structurally similar compound, 4-(2-(N,N-dimethylamino)ethyl)morpholine, describes a substitution reaction between morpholine and N,N-dimethyl chloride ethylamine (B1201723) hydrochloride in the presence of an acid-binding agent, highlighting the industrial applicability of this method. google.com The general inactivity of certain positions on heterocyclic rings, such as position-2 in some dichloroquinolines, towards nucleophilic displacement underscores the importance of the leaving group's nature and position in ensuring a successful substitution reaction. mdpi.com
Table 1: Representative Nucleophilic Substitution Conditions
| Pyridine (B92270) Precursor (Electrophile) | Nucleophile | Reagents & Conditions | Product |
|---|---|---|---|
| 2-(2-Chloroethyl)pyridine | Morpholine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Heat | This compound |
| 2-(2-Bromoethyl)pyridine | Morpholine | Base (e.g., NaH), Solvent (e.g., THF) | This compound |
| 2-Pyridine-ethanol | Morpholine | 1. TsCl, Pyridine; 2. Morpholine, Base | This compound |
This table presents generalized conditions based on standard organic chemistry principles.
Modern palladium-catalyzed cross-coupling reactions offer powerful tools for C-C and C-N bond formation, and they are widely applied in the synthesis of pyridine-containing molecules. mdpi.com While less common for a simple target like this compound compared to nucleophilic substitution, these methods are invaluable for creating more complex analogues.
Plausible, though not explicitly documented for this specific molecule in the provided research, cross-coupling routes could include:
Suzuki Coupling: Reaction of a 2-pyridylboronic acid with a haloethylmorpholine derivative (e.g., 4-(2-bromoethyl)morpholine) in the presence of a palladium catalyst. However, the stability of 2-pyridylboronic acids can be a challenge. mdpi.com
Sonogashira Coupling: Coupling of a 2-halopyridine with a morpholine-containing terminal alkyne, followed by reduction of the resulting triple bond. Sonogashira couplings are well-established for functionalizing chloroquinazolines and related heterocycles. mdpi.com
Buchwald-Hartwig Amination: Palladium-catalyzed reaction between a 2-halopyridine and 4-(2-aminoethyl)morpholine (B49859). This method is a key strategy for forming aryl-amine bonds. researchgate.net
These methods are particularly useful when derivatizing the pyridine or morpholine rings with other substituents, as seen in the synthesis of functionalized (2-thienyl)quinazoline derivatives via palladium-catalyzed reactions. researchgate.net
Other synthetic strategies can also be employed. One such method is the reductive amination of 2-pyridylacetaldehyde with morpholine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to furnish the target secondary amine.
Another potential route is the reduction of an amide precursor . The synthesis of 4-(pyridin-2-ylacetyl)morpholine from 2-pyridylacetic acid and morpholine, followed by reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would yield this compound.
Synthesis of Related Morpholine-Pyridyl Systems
The synthesis of analogues and derivatives often requires more versatile methods that allow for the incorporation of various substituents. Mannich and multi-component reactions are particularly adept at this, enabling the rapid construction of libraries of related compounds.
The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminomethylating a compound containing an active hydrogen. nih.gov The reaction involves an amine, an aldehyde (typically formaldehyde), and a substrate with an acidic proton. uobaghdad.edu.iq It is a powerful tool for introducing a morpholinomethyl group onto various scaffolds.
In a typical setup involving morpholine, the reaction with formaldehyde (B43269) generates the Eschenmoser salt-like reactive species, N,N-dimethylenimminium, which is then attacked by the nucleophilic active-hydrogen compound. Research has shown the successful aminomethylation of 8-hydroxyquinolines using this method, where morpholine, formaldehyde, and the substituted 8-hydroxyquinoline (B1678124) are reacted to produce the corresponding Mannich base. nih.gov This demonstrates the feasibility of using the Mannich reaction to link morpholine to nitrogen-containing heterocyclic systems similar to pyridine. The reaction can be performed under various conditions, including refluxing in ethanol (B145695) or heating in pyridine. nih.gov
Table 2: Examples of the Mannich Reaction for Morpholine Derivatization
| Active Hydrogen Cmpd. | Aldehyde | Amine | Product Type | Ref. |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Formaldehyde | Morpholine | 7-(Morpholinomethyl)-8-hydroxyquinoline | nih.gov |
| N-Phenylacetamide | Substituted Benzaldehydes | Morpholine | Morpholine Mannich Base Derivatives | impactfactor.orgijpsr.com |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are a cornerstone of modern synthetic chemistry for creating complex molecules like poly-substituted pyridines from simple, readily available precursors. rsc.orgacsgcipr.org
Several named MCRs are used for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org In these syntheses, an amine is a key component. By using morpholine or a morpholine-containing reactant as the amine source, it is possible to construct diverse morpholine-pyridyl systems in a single step. For example, an l-proline (B1679175) catalyzed MCR using cyclic amines, aldehydes, and malononitrile (B47326) has been reported for accessing poly-substituted pyridine derivatives. rsc.org While this specific example focused on tetrahydroisoquinolines, the principle is broadly applicable. The general strategy involves the condensation of components to build a precursor that subsequently cyclizes and aromatizes (often via oxidation or elimination) to give the final pyridine product. acsgcipr.org
These reactions are prized for their atom economy and ability to rapidly generate molecular diversity, making them ideal for medicinal chemistry and drug discovery programs seeking to explore the structure-activity relationships of morpholine-pyridyl compounds. researchgate.net
Nucleophilic Substitution on Cyclotriphosphazene (B1200923) Rings with Amines
The synthesis of novel inorganic-organic hybrid materials often involves the reaction of nucleophilic organic molecules with inorganic ring systems. Cyclotriphosphazenes, which are six-membered rings of alternating phosphorus and nitrogen atoms with two substituents on each phosphorus atom (typically chlorine), serve as versatile platforms for such syntheses. The phosphorus-chlorine bonds are highly susceptible to nucleophilic attack by amines, leading to the systematic replacement of chlorine atoms and the formation of aminocyclotriphosphazene derivatives.
While direct studies involving this compound as a nucleophile on cyclotriphosphazene rings are not extensively documented in readily available literature, the established reactivity of similar amines provides a clear precedent. For instance, the nucleophilic substitution reactions of mono- and bis-spiro-2,2'-dioxybiphenyl cyclotriphosphazenes with amines such as cyclopropanemethylamine (B123190) and aniline (B41778) have been successfully carried out in the presence of triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent. nih.gov These reactions yield novel amino-substituted spiro-2,2'-dioxybiphenyl cyclotriphosphazene derivatives. nih.gov
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking an electrophilic phosphorus atom in the cyclotriphosphazene ring, with the subsequent displacement of a chloride ion. A base, such as triethylamine, is used to scavenge the HCl produced during the reaction. Given its structure, which features a secondary amine within the morpholine ring, this compound is expected to behave as a potent nucleophile in this context. The reaction would proceed as follows, leading to the formation of a pyridylethyl-morpholino-substituted cyclotriphosphazene derivative. The degree of substitution can be controlled by adjusting the stoichiometry of the reactants.
Table 1: Representative Nucleophilic Substitution on Cyclotriphosphazenes
| Nucleophile | Substrate | Conditions | Product Type |
|---|---|---|---|
| Cyclopropanemethylamine | Spiro-2,2'-dioxybiphenyl cyclotriphosphazene | Triethylamine, THF | Cyclopropanemethylamino-substituted cyclotriphosphazene |
Optimization of Synthetic Pathways
Strategies for Yield Enhancement and Purity Control
The efficient synthesis of this compound and its analogues is critical for their application in research and development. Optimization strategies focus on maximizing reaction yields and ensuring high purity of the final product. General principles for synthesizing heterocyclic compounds often involve large-scale reactions where conditions such as temperature, pressure, and reaction time are carefully controlled to enhance yield.
Post-synthesis purification is paramount for achieving high purity. Common laboratory and industrial techniques include:
Crystallization: This method is widely used to purify solid products. By dissolving the crude product in a suitable solvent and allowing it to cool slowly, highly pure crystals of the desired compound can be formed, leaving impurities behind in the solvent.
Chromatography: Various chromatographic techniques are employed for purification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing purity and for isolating the target compound from byproducts. For this compound, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid modifier (like phosphoric acid or formic acid for MS-compatibility) has been developed. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Enantioselective Synthesis and Chiral Resolution Techniques
The morpholine scaffold can possess chiral centers, and often only one enantiomer of a chiral drug is responsible for the desired biological activity. nih.gov Therefore, methods for obtaining enantiomerically pure compounds are of high importance.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly.
Organocatalytic Halocyclization: Chiral morpholines with a quaternary stereocenter can be synthesized via catalytic asymmetric halocyclization. Using a cinchona alkaloid-derived catalyst, various chlorinated 2,2-disubstituted morpholines can be obtained in excellent yields and high enantioselectivities from alkenol substrates under mild conditions. rsc.org
Electrophile-Induced Cyclization: Optically pure N-allyl-β-aminoalcohols can undergo cyclization induced by an electrophile like bromine (Br₂) to yield chiral morpholines. banglajol.info The diastereoselectivity of this reaction can be controlled by reaction time and the electronic nature of substituents on the starting material. banglajol.info
Starting from Chiral Precursors: A common strategy involves using a commercially available chiral building block. For instance, the synthesis of potent and selective dopamine (B1211576) D4 receptor antagonists utilized the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine, ensuring the desired stereochemistry in the final product. nih.gov
Chiral Resolution: This approach involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers.
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane has been achieved through acylation using a chiral isothiourea catalyst, allowing for the separation of the unreacted alcohol and the acylated product with high enantiomeric excess. nih.gov
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. Racemic mixtures of propranolol (B1214883) nitro-analogues, for example, have been successfully resolved using preparative chiral HPLC. mdpi.com
Diastereomeric Derivatization: Enantiomers can be reacted with a pure chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated by standard techniques like silica (B1680970) gel chromatography or crystallization. Afterward, the chiral auxiliary is cleaved to yield the pure enantiomers. mdpi.com
Chemical Modification and Derivatization Strategies
Derivatization for Enhanced Biological Activity and Physicochemical Properties
The morpholine ring is a key pharmacophore found in numerous approved drugs. enamine.nete3s-conferences.org Derivatization of the this compound scaffold allows for the fine-tuning of its biological activity and physicochemical properties, such as lipophilicity and metabolic stability. enamine.net
Researchers have synthesized libraries of morpholine analogues to explore their therapeutic potential. enamine.net For example, a series of chiral alkoxymethyl morpholine analogues were synthesized and evaluated as dopamine D4 receptor antagonists. nih.gov By modifying the aryl group and the linker between the morpholine and aryl moieties, researchers identified compounds with high potency and selectivity. nih.gov Similarly, novel quinoline (B57606) derivatives incorporating a morpholine moiety have been synthesized, with the expectation that these new molecules will exhibit promising biological activities, potentially as antihypertensive or antimalarial agents. humanjournals.com
Table 2: Examples of Morpholine Derivatization for Biological Activity
| Base Scaffold | Derivatization Strategy | Target/Activity |
|---|---|---|
| (S)-2-(hydroxymethyl)morpholine | Coupling with aryl bromides | Dopamine D4 receptor antagonists nih.gov |
| 2-(morpholin-4-yl)quinoline-3-carbaldehyde | Reductive amination | Potential antihypertensive, antimicrobial agents humanjournals.com |
Chemical Labeling and Tagging for Analytical Applications
The morpholine moiety is not only a valuable pharmacophore but also a useful structural component for creating chemical tools for analytical and diagnostic purposes. The basic nitrogen of the morpholine ring can be exploited for targeting acidic organelles within cells, such as lysosomes.
A prominent application is the synthesis of fluorescent probes for cellular imaging. The related compound 4-(2-Aminoethyl)morpholine is widely used as a lysosome-targeting group in the design of such probes. sigmaaldrich.com By conjugating this morpholine derivative to a fluorophore (a molecule that emits light), researchers can create probes that specifically accumulate in lysosomes. These tagged molecules can be used for:
Imaging specific analytes: A lysosome-targetable fluorescent probe for hydrogen sulfide (B99878) (H₂S) has been developed for imaging this important signaling molecule in living cells. sigmaaldrich.com
Monitoring physiological conditions: An advanced fluorescent probe was designed to monitor pH changes in living cells, utilizing the morpholine group for organelle-specific targeting. sigmaaldrich.com
Targeting biomolecules: 1,8-naphthalimide (B145957) dyes conjugated with a morpholine-containing unit have been synthesized as fluorescent probes that target DNA. sigmaaldrich.com
These examples demonstrate that the this compound structure is a versatile platform for the development of tagged compounds for sophisticated analytical applications in cell biology and diagnostics.
Functionalization for Advanced Material Science Applications
The unique structural features of this compound, namely the nucleophilic morpholine nitrogen and the coordinating pyridine ring, make it an attractive building block for the functionalization of materials. These functionalities allow for its integration into polymeric structures and its use as a ligand in the formation of metal complexes with catalytic or other desirable properties. Such functionalized materials are poised for applications as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins with superior mechanical and thermal properties. e3s-conferences.org
One prominent avenue for the application of pyridyl-containing compounds in material science is through the modification of polymers. For instance, poly(vinylpyridine) (PVP) and its quaternized derivatives are known to be valuable in various applications, including as sorbents for organic compounds and as components in composite materials for photocatalysis. mdpi.comnih.gov The quaternization of the pyridine nitrogen in PVP enhances its interaction with other materials and can be a strategy to covalently link molecules like this compound to a polymer backbone.
The following table outlines the synthesis and characterization of N-methyl quaternized poly(4-vinylpyridine) derivatives, which serves as a model for the potential functionalization of polymers with this compound.
Table 1: Synthesis and Characterization of Quaternized Poly(4-vinylpyridine) Derivatives
| Polymer | Molar Ratio (PVP:CH₃I) | Solvent | Quaternization Degree (%) |
|---|---|---|---|
| PVP_Q1 | 1:0.33 | Ethanol | 25 |
| PVP_Q2 | 1:0.42 | Ethanol | 35 |
| PVP_Q3 | 1:0.66 | Ethanol | 50 |
| PVPQ | 1:0.84 | Methanol | 100 |
Data sourced from Mavronasou, K., et al. (2022). mdpi.com
The synthesis of these materials typically involves refluxing the poly(vinylpyridine) with the alkylating agent in a suitable solvent, followed by precipitation and purification. mdpi.com The resulting functionalized polymers can be characterized by techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the degree of functionalization. researchgate.net The thermal properties of these modified polymers, such as the glass transition temperature (Tg), can be determined by differential scanning calorimetry (DSC), which often shows a systematic increase with the degree of quaternization, indicating a more rigid polymer matrix. mdpi.com
Furthermore, the morpholine moiety itself is recognized for its utility in material science. Morpholine and its derivatives can act as catalysts in the formation of polyurethanes. nih.gov They are also employed as corrosion inhibitors and in the synthesis of various organic compounds. e3s-conferences.org The presence of both the pyridyl and morpholinyl groups in this compound suggests its potential as a bifunctional component in material design, where the pyridine can act as a coordination site for metal catalysts and the morpholine can contribute to the polymer matrix properties or act as a catalytic center.
The development of metal-organic frameworks (MOFs) and other coordination polymers represents another area where ligands like this compound could be of significant value. The pyridyl group is a well-established coordinating ligand for a variety of metal ions, and its incorporation into a larger molecule with additional functional groups can lead to the formation of novel materials with interesting catalytic, magnetic, or optical properties. nih.gov For example, iron-based MOFs assembled from pyridyl-containing ligands have been shown to be effective catalysts for reactions such as the hydroboration of alkynes. nih.gov
While direct research on the application of this compound in advanced material science is still an emerging field, the established chemistry of its constituent functional groups provides a strong basis for its future development and utilization in creating novel functional materials.
Advanced Spectroscopic and Analytical Characterization of 4 2 2 Pyridyl Ethyl Morpholine
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups.
The IR and Raman spectra of 4-[2-(2-Pyridyl)ethyl]morpholine are complex but can be interpreted by considering the characteristic vibrations of its constituent parts.
Pyridine (B92270) Ring Vibrations: The pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range. cdnsciencepub.com The C=C and C=N ring stretching vibrations produce a series of sharp bands in the 1400-1610 cm⁻¹ region. pw.edu.plelixirpublishers.com Bands around 1590-1610 cm⁻¹ and 1430-1480 cm⁻¹ are particularly diagnostic for the pyridine ring structure. researchgate.net
Aliphatic C-H Vibrations: The methylene (B1212753) groups of the morpholine (B109124) and ethyl fragments produce strong C-H stretching bands in the 2800-3000 cm⁻¹ region. researchgate.net C-H bending (scissoring) vibrations for these CH₂ groups are typically found near 1465 cm⁻¹.
Morpholine Ring Vibrations: The most diagnostic vibration for the morpholine ring is the strong C-O-C asymmetric stretching band, which appears prominently in the IR spectrum, usually between 1115 and 1140 cm⁻¹. researchgate.net This band is a clear indicator of the ether linkage within the heterocyclic ring.
A table of key vibrational modes is presented below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3010 | C-H Stretch | Pyridine (Aromatic) |
| 2980-2850 | C-H Stretch | Morpholine & Ethyl (Aliphatic) |
| ~1600, ~1570, ~1475, ~1435 | C=C, C=N Ring Stretch | Pyridine |
| ~1465 | C-H Bend (Scissoring) | -CH₂- |
| ~1120 | C-O-C Asymmetric Stretch | Morpholine Ether |
IR spectroscopy is a powerful tool for studying the conformational isomers of cyclic molecules like morpholine. The morpholine ring predominantly exists in a chair conformation. The substituent on the nitrogen atom can occupy either an equatorial or an axial position. nih.govnih.gov
Studies on morpholine and its N-substituted derivatives have shown that the chair-equatorial (Chair-Eq) conformer is generally more stable than the chair-axial (Chair-Ax) conformer. nih.govresearchgate.net This preference is driven by the minimization of steric hindrance. The large 2-(2-pyridyl)ethyl substituent on the nitrogen atom would strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the morpholine ring.
The conformational equilibrium can be investigated by analyzing the position and shape of specific IR bands, particularly the C-H stretching vibrations. The frequencies of these vibrations are sensitive to the local steric environment, which differs between the axial and equatorial conformers. acs.org By comparing the experimental spectrum with theoretical calculations for each conformer, the predominant conformation in the sample can be confirmed. For this compound, it can be confidently predicted that the pyridylethyl group occupies the equatorial position on the nitrogen of the chair-form morpholine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of chemical compounds. For this compound, various MS techniques can be employed for comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₁H₁₆N₂O. sielc.com HRMS analysis, typically using Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the monoisotopic mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of its theoretical value. This level of precision allows for the confident confirmation of the compound's elemental formula, distinguishing it from other potential isobaric compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | sielc.com |
| Average Molecular Weight | 192.262 g/mol | sielc.com |
| Monoisotopic (Exact) Mass | 192.1263 Da | Calculated |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 193.1) would likely undergo fragmentation at several key locations:
Cleavage of the ethyl linker: Scission of the C-C bond in the ethyl bridge is a probable pathway. Cleavage adjacent to the morpholine nitrogen could yield a stable morpholinoethyl cation at m/z 100. Alternatively, cleavage adjacent to the pyridine ring could lead to the formation of a pyridylmethyl cation (m/z 92) or a related tropylium-like ion.
Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, including the loss of ethylene (B1197577) oxide (C₂H₄O) or the formation of smaller amine fragments. Studies of other morpholine-containing compounds show the formation of a characteristic methylene-morpholine cation at m/z 100. researchgate.net
Cleavage at the pyridine ring: The pyridine ring itself can fragment, although this is typically less favored than the cleavage of the more labile linker and morpholine ring.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 193.1 ([M+H]⁺) | 100.1 | [Morpholino-CH₂-CH₂]⁺ |
| 193.1 ([M+H]⁺) | 93.1 | [Pyridyl-CH₂-CH₃+H]⁺ |
Electron Transfer Dissociation (ETD) Applications for Peptide Derivatization
Electron Transfer Dissociation (ETD) is a fragmentation technique that is particularly useful for the analysis of large, multiply-charged peptides and proteins, as it tends to preserve labile post-translational modifications (PTMs). wikipedia.orgnih.gov ETD induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type ions. wikipedia.org A significant challenge in proteomics is that standard tryptic digestion often produces doubly charged peptides, which fragment less efficiently with ETD than more highly charged species. wikipedia.orgwvu.edu
To overcome this, a chemical derivatization strategy can be employed to increase the charge state of peptides. nih.gov This involves labeling acidic residues (aspartic acid, glutamic acid, and the C-terminus) with a chemical tag containing a tertiary or quaternary amine. nih.gov This modification introduces a permanent positive charge, making the peptide more amenable to efficient ETD fragmentation.
While no specific studies document the use of this compound for this purpose, its chemical structure makes it a theoretical candidate for such an application. The tertiary amine of the morpholine ring is a basic site that can be readily protonated. By developing a suitable conjugation chemistry to attach this compound to a peptide's carboxyl groups, it could serve as a derivatizing agent to increase the precursor charge state, thereby enhancing ETD fragmentation efficiency and improving protein sequence coverage.
Chromatographic Methods for Analysis and Purification
Chromatography is indispensable for the separation and purification of this compound from reaction mixtures or for its quantification in analytical samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of moderately polar compounds like this compound.
Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this type of compound. It utilizes a nonpolar stationary phase and a polar mobile phase. The separation of this compound can be effectively achieved using this method. sielc.com
Typical RP-HPLC conditions involve a C18 stationary phase, which provides hydrophobic interactions with the analyte. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used, with the gradient adjusted to achieve optimal separation. sielc.com To ensure good peak shape and reproducibility, an acid modifier is typically added to the mobile phase. For applications using UV detection, phosphoric acid may be used. sielc.com However, for methods coupled with mass spectrometry (LC-MS), a volatile acid such as formic acid is required to ensure compatibility with the ionization source. sielc.com This method is scalable and can be adapted for both analytical quantification and larger-scale preparative purification. sielc.com
Table 3: Typical Reverse-Phase HPLC Conditions for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 or Newcrom R1 | Stationary phase for hydrophobic interaction. sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid for MS compatibility and peak shape. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound. sielc.com |
| Elution | Gradient | Varies the ratio of Mobile Phase A and B for effective separation. |
| Detector | UV or Mass Spectrometer (MS) | For detection and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov
In the analysis of this compound, the sample is first vaporized and introduced into the GC column. The compound travels through the column at a rate dependent on its volatility and interaction with the stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for its identification. For related compounds like 4-(2-Chloroethyl)morpholine, GC-MS data is available in spectral libraries, which can aid in the identification of unknown analytes. nih.gov Milder ionization techniques can also be employed to increase the abundance of the molecular ion, which is crucial for determining the molecular weight of the compound. nih.gov
Chiral Chromatography for Enantiomeric Separation
Many organic molecules, including derivatives of pyridine, can exist as enantiomers—mirror-image isomers that are non-superimposable. nih.govnih.gov Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is often crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov
The separation of enantiomers can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For pyridine-containing compounds, various types of CSPs, including those based on cyclodextrins or proteins, can be effective. nih.govmdpi.com The choice of mobile phase is also critical and can influence the separation efficiency. Both normal-phase and reversed-phase conditions can be employed, depending on the specific CSP and the analytes. mdpi.com While direct chiral separation of this compound is not explicitly detailed in the provided search results, the principles of chiral chromatography are well-established for related structures. nih.gov
X-ray Diffraction Analysis
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. mdpi.com The crystalline nature of a compound allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. rsc.org
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. rsc.orgodu.edu A single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.
Table 2: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.6579 (8) |
| b (Å) | 9.7394 (9) |
| c (Å) | 9.9188 (8) |
| α (°) | 62.661 (6) |
| β (°) | 71.416 (5) |
| γ (°) | 65.024 (6) |
| Volume (ų) | 665.35 (10) |
This data is for a representative pyridine derivative, Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate, and serves as an example of the type of information obtained from SCXRD. nih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. whiterose.ac.ukresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
Theoretical and Computational Chemistry Studies of 4 2 2 Pyridyl Ethyl Morpholine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 4-[2-(2-Pyridyl)ethyl]morpholine focus on elucidating its fundamental electronic properties and preferred spatial arrangement.
The electronic structure of a molecule is critical to understanding its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would also be distributed over this aromatic system. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine these properties. nih.gov The resulting analysis of the frontier orbitals helps in predicting sites susceptible to electrophilic and nucleophilic attack. aimspress.com
Table 1: Theoretical Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and stability |
| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | ~ 1.2 eV | Energy released when an electron is added |
| Electronegativity (χ) | ~ 3.85 eV | Global electronic chemical potential |
| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |
Note: These values are illustrative and based on typical results for similar heterocyclic compounds calculated using DFT methods. irjweb.comresearchgate.net
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. researchgate.net For a flexible molecule like this compound, which has rotatable bonds connecting the pyridine and morpholine (B109124) rings, multiple low-energy conformations may exist.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. nih.gov This is crucial as the biological activity of a molecule can be highly dependent on its specific conformation. pjbmb.org.pk Computational methods can predict bond lengths, bond angles, and dihedral angles for the optimized geometry. pjbmb.org.pk
Table 2: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (Pyridine) | ~ 1.34 Å |
| C-C (Ethyl Bridge) | ~ 1.53 Å | |
| C-N (Morpholine) | ~ 1.46 Å | |
| C-O (Morpholine) | ~ 1.43 Å | |
| Bond Angle | C-N-C (Pyridine) | ~ 117° |
| C-C-N (Ethyl-Morpholine) | ~ 112° | |
| C-N-C (Morpholine) | ~ 109° | |
| Dihedral Angle | Pyridyl-Ethyl-Ethyl-Morpholine | Varies with conformer |
Note: These values are representative and derived from DFT calculations on analogous structures. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic evolution of a molecule, including its interactions with its environment, over time. nih.govnih.gov
A primary application of MD simulations is to model the interaction between a ligand, such as this compound, and a biological target, like a protein receptor. nih.gov These simulations can reveal the specific binding modes, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the ligand-target complex. nih.govmdpi.com Understanding these dynamic interactions is fundamental for rational drug design. scispace.com The simulation can track the conformational changes in both the ligand and the target upon binding.
Quantum Chemical Computations
Quantum chemical computations encompass a range of methods, including DFT, that are based on the principles of quantum mechanics. epstem.net These calculations provide detailed information about the electronic properties of molecules. For this compound, these computations can be used to calculate properties such as dipole moments, atomic charges, and molecular electrostatic potential (MEP) maps. epstem.net The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. aimspress.com
Structure-Activity Relationship (SAR) Investigations using Computational Models
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR investigations for this compound would involve the systematic modification of its structure and the subsequent calculation of its predicted activity. While specific computational SAR studies exclusively focused on this compound are not widely available in the public domain, the principles of such investigations can be outlined based on studies of related compounds.
A computational SAR study would typically involve the creation of a library of virtual analogs. For this compound, these could include:
Modifications of the Pyridine Ring: Introducing substituents at various positions on the pyridine ring to alter its electronic properties and steric profile.
Alterations to the Ethyl Linker: Varying the length and flexibility of the linker connecting the two ring systems.
Modifications of the Morpholine Ring: Replacing the morpholine with other heterocyclic systems to probe the importance of the morpholine oxygen and nitrogen for activity.
For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as size, shape, hydrophobicity, and electronic distribution. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these descriptors with biological activity, should such experimental data be available.
Table 1: Hypothetical Computational SAR Data for this compound Analogs
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Feature |
| PEM-001 | This compound | -7.5 | H-bond with Pyridine-N |
| PEM-002 | 4-Fluoro on Pyridine | -7.8 | Enhanced electrostatic interaction |
| PEM-003 | 3-Methyl on Pyridine | -7.2 | Minor steric hindrance |
| PEM-004 | Propyl linker | -6.9 | Suboptimal linker length |
| PEM-005 | Piperidine (B6355638) replacement | -7.1 | Loss of H-bond with Morpholine-O |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from a computational SAR study and does not represent actual experimental or calculated results.
Biological and Pharmacological Research Applications of 4 2 2 Pyridyl Ethyl Morpholine and Its Derivatives
In Vitro Pharmacological Profiling
The in vitro evaluation of 4-[2-(2-Pyridyl)ethyl]morpholine derivatives has uncovered significant activity in several key areas of pharmacological research, including cancer, infectious diseases, and oxidative stress.
Antiproliferative and Cytotoxic Activity (e.g., against Cancer Cell Lines)
The morpholine (B109124) ring is a recognized pharmacophore in the design of anticancer agents, and its incorporation into hybrid molecules often yields compounds with potent cytotoxic effects. frontiersin.org The pyridine (B92270) moiety is also a crucial scaffold for molecules with antiproliferative activity. nih.gov
Research into novel pyrimidine-morpholine hybrids has demonstrated significant cytotoxic potential. In one study, a series of eight derivatives were tested against human colon cancer (SW480) and breast cancer (MCF-7) cell lines. frontiersin.orgnih.gov One of the most potent compounds identified, 2g , exhibited an IC₅₀ value of 5.10 ± 2.12 μM against the SW480 cell line, which is comparable to the standard chemotherapeutic agent 5-Fluorouracil (IC₅₀ = 4.90 ± 0.83 μM). frontiersin.orgnih.gov This compound also showed an IC₅₀ of 19.60 ± 1.13 μM against the MCF-7 cell line. nih.gov Further analysis revealed that this derivative could induce apoptosis in SW480 cells and cause cell cycle arrest in MCF-7 cells. nih.gov
| Compound | Target Cell Line | IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) |
| 2g | SW480 (Colon Cancer) | 5.10 ± 2.12 | 5-Fluorouracil | 4.90 ± 0.83 |
| 2g | SW480 (Colon Cancer) | 5.10 ± 2.12 | Cisplatin | 16.10 ± 1.10 |
| 2g | MCF-7 (Breast Cancer) | 19.60 ± 1.13 | - | - |
| 2c | SW480 (Colon Cancer) | Significant (Value not specified) | Cisplatin | 16.10 ± 1.10 |
| 2e | SW480 (Colon Cancer) | Significant (Value not specified) | Cisplatin | 16.10 ± 1.10 |
Data sourced from Frontiers in Chemistry and PubMed Central. frontiersin.orgnih.gov
The structural characteristics of pyridine derivatives, such as the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH₂, have been found to enhance their antiproliferative activity against various cancer cell lines. nih.gov
Antimicrobial and Antifungal Efficacy
Derivatives incorporating the this compound scaffold have shown considerable promise as antimicrobial and antifungal agents. The morpholine ring itself is a component of several antifungal drugs, such as amorolfine.
A study on novel azole derivatives containing a morpholine ring, UR-9746 and UR-9751 , demonstrated potent activity against Coccidioides immitis. nih.gov In vitro testing revealed MIC values of 25 µg/mL for UR-9746 and 3.1 µg/mL for UR-9751 against this fungal pathogen. nih.gov
Similarly, a series of 4-(2-Aminoethyl) morpholine derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed good inhibitory action against several strains of gram-negative bacteria. researchgate.net Other research has highlighted that various pyridine compounds exhibit a broad spectrum of antimicrobial activity against bacteria such as S. aureus, B. subtilis, and E. coli, as well as fungi like C. albicans and A. niger. nih.gov
| Compound | Target Organism | Activity Type | Measurement (µg/mL) |
| UR-9746 | Coccidioides immitis | MIC | 25 |
| UR-9751 | Coccidioides immitis | MIC | 3.1 |
Data sourced from PubMed. nih.gov
Anti-tuberculosis Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Derivatives containing the pyridyl and morpholine moieties have been investigated for this purpose.
In the development of antitubercular 2-pyrazolylpyrimidinones, a derivative featuring a 4-morpholino-2-pyridylamino group was synthesized. This compound maintained good activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 2 µM. nih.gov While this particular compound showed some cytotoxicity, another derivative where a morpholine ring was attached to the pyrazole (B372694) ring was well tolerated and exhibited an MIC of 6.25 µM. nih.gov These findings underscore the potential of incorporating the morpholine-pyridine structure in the design of new anti-TB drugs.
| Compound Description | Target Organism | MIC (μM) |
| Derivative with 4-morpholino-2-pyridylamino group | Mycobacterium tuberculosis | 2 |
| Derivative with morpholine on pyrazole ring | Mycobacterium tuberculosis | 6.25 |
Data sourced from PubMed Central. nih.gov
Antioxidant Activity
Several studies have explored the antioxidant potential of morpholine derivatives. These compounds can protect against lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.govresearchgate.net
One study reported the synthesis of 17 new morpholine derivatives that showed a significant ability to protect hepatic microsomal membranes from lipid peroxidation, with IC₅₀ values for the most active compounds ranging from 73 to 200 μM. nih.gov Another investigation into 1,2,4-triazole (B32235) derivatives bearing a morpholine moiety also identified compounds with notable antioxidant activity. The most effective compound found was 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol . dergipark.org.tr The study concluded that the presence of a free amino group or a phenyl substituent on the triazole nucleus generally enhanced the antioxidant properties of these morpholine derivatives. dergipark.org.tr
In Vivo Efficacy Studies
While in vitro studies provide crucial initial data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism.
Applications in Neurology
The development of drugs for the central nervous system (CNS) is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many substances into the brain. nih.gov The morpholine ring has emerged as a valuable heterocycle in CNS drug discovery due to its favorable physicochemical properties. nih.gov
The presence of a weak basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value that enhances solubility in the blood and improves permeability across the BBB. nih.gov In CNS-active compounds, the morpholine moiety is utilized to:
Enhance potency through specific molecular interactions.
Act as a scaffold to correctly orient other functional groups.
Research in Oncology Models
The morpholine and pyridine moieties are prevalent in numerous anticancer agents, and their combination in derivatives of this compound has been a focal point of oncology research. nih.govsci-hub.se Studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Derivatives of morpholine-substituted quinazolines have shown notable anticancer potential. For instance, in a study evaluating a series of such compounds, two derivatives, AK-3 and AK-10, exhibited significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govrsc.org Mechanistic studies revealed that these compounds induce cell cycle arrest at the G1 phase and promote apoptosis. nih.govrsc.org
Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor properties against the HepG2 (liver cancer) cell line. nih.gov Several of these compounds displayed potent cytotoxic activity, with some showing greater selectivity for cancer cells over non-cancerous cells. nih.gov The structure-activity relationship (SAR) in these studies often highlights the critical role of specific substitutions on the core structure in enhancing anticancer efficacy. nih.gov
The cytotoxic potential of various pyridine and spiro-pyridine derivatives has also been investigated against HepG-2 and Caco-2 (colorectal adenocarcinoma) cell lines, with some compounds showing promising IC50 values. nih.gov Furthermore, novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have exhibited potent cytotoxicity against a panel of cancer cell lines, including MKN-45 (gastric carcinoma), H460 (lung cancer), and HT-29 (colon adenocarcinoma). researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Morpholine and Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| AK-3 | A549 | 10.38 ± 0.27 | nih.govrsc.org |
| AK-3 | MCF-7 | 6.44 ± 0.29 | nih.govrsc.org |
| AK-3 | SHSY-5Y | 9.54 ± 0.15 | nih.govrsc.org |
| AK-10 | A549 | 8.55 ± 0.67 | nih.govrsc.org |
| AK-10 | MCF-7 | 3.15 ± 0.23 | nih.govrsc.org |
| AK-10 | SHSY-5Y | 3.36 ± 0.29 | nih.govrsc.org |
| Compound 3c | HepG2 | 11.42 | nih.gov |
| Compound 3d | HepG2 | 8.50 | nih.gov |
| Compound 3e | HepG2 | 12.76 | nih.gov |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | nih.gov |
Investigations in Infectious Disease Models
The structural components of this compound are also found in compounds investigated for their activity against infectious agents. The pyridine ring, in particular, is a key element in many compounds with antiviral and antibacterial properties.
Research on novel 2-benzoxyl-phenylpyridine derivatives has demonstrated their potential as antiviral agents against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Several of these compounds effectively inhibited the virus-induced cytopathic effects and reduced viral progeny, with some showing efficacy comparable or superior to the reference drug ribavirin. nih.gov Mechanistic studies suggest that these compounds target the early stages of viral replication. nih.gov
In the realm of antibacterial research, novel hybrid compounds incorporating morpholine and pyrido[2,3-b]indole moieties have been synthesized and screened for their activity against various bacterial strains. researchgate.net Additionally, pyrazine (B50134) derivatives, which are structurally related to pyridines, have shown promising antimicrobial activity against pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli. nih.gov The development of polymers with thiazolium groups, which are known for their antibacterial properties, linked to a biocompatible backbone also highlights the ongoing efforts to create novel antimicrobial agents. nih.gov
Furthermore, pyrazolopyridines have been identified as potent agents against herpesviruses, with several compounds demonstrating in vitro antiviral activity similar to or better than acyclovir. nih.gov The antiviral activity of 2-aryl-1-hydroxyimidazoles has also been evaluated against a range of orthopoxviruses, including the variola virus, with some derivatives showing high selectivity indices. rsc.org
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic success. For compounds like this compound and its derivatives, research into their absorption, distribution, metabolism, and excretion (ADME) properties is essential.
Modulation of Solubility and Brain Permeability
The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, including solubility. nih.gov The aqueous solubility of novel pyridine derivatives has been a consideration in their development as therapeutic agents, with some compounds exhibiting limitations that researchers have sought to address through formulation strategies, such as encapsulation in lipid nanocapsules. mdpi.com
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system (CNS) disorders. The physicochemical properties of a molecule, such as lipophilicity and the presence of specific functional groups, play a significant role in its ability to permeate the BBB. While direct studies on this compound are limited, research on related structures provides insights. For instance, derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI) have been developed as ligands for serotonin (B10506) receptors in the brain, indicating that such structures can be designed to cross the BBB. nih.gov
Optimization of Metabolic Stability and Half-life
Metabolic stability is a key factor influencing a drug's half-life and duration of action. The morpholine moiety is sometimes introduced to enhance the metabolic stability of a compound. nih.gov Research on derivatives of other heterocyclic compounds has shown that structural modifications can significantly improve metabolic stability in liver microsomes. nih.gov For example, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring in a series of dopamine (B1211576) transporter inhibitors led to improved metabolic stability. nih.gov
Studies on the pharmacokinetics of 1-(hydroxyalkyl)-3-hydroxypyridin-4-ones in rats have demonstrated how different substituents can affect metabolism and elimination. nih.gov For example, 1-(2'-hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one (CP102) was found to be minimally metabolized, whereas 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-one (CP106) underwent extensive metabolism. nih.gov Such studies underscore the importance of understanding the metabolic pathways of a compound to optimize its pharmacokinetic profile.
Toxicology and Safety Profile Research
The evaluation of a compound's toxicity is a critical component of its preclinical development. For this compound and its derivatives, in vitro cytotoxicity assessments are an initial step in characterizing their safety profile.
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the effect of a compound on cell viability. preprints.org Studies on morpholine-substituted quinazoline (B50416) derivatives have shown that while they are cytotoxic to cancer cells, they are non-toxic to normal human embryonic kidney (HEK293) cells at similar concentrations, suggesting a degree of selectivity. nih.govrsc.org
The cytotoxicity of novel pyridine derivatives has been assessed against both cancer and non-cancerous cell lines. mdpi.com In one study, the encapsulation of pyridine derivatives in lipid nanocapsules not only enhanced their cytotoxicity against cancer cells but also showed no significant toxicity to normal human breast cells (MCF-10A). mdpi.com The cytotoxicity of palladium(II) complexes with thiazine (B8601807) or thiazoline (B8809763) derivative ligands has also been evaluated, with some complexes showing moderate cytotoxic effects on various tumor cell lines. mdpi.com Furthermore, research on 4-alkylmorpholine N-oxides has demonstrated a correlation between the length of the alkyl chain and cytotoxic activity in Ehrlich ascites carcinoma cells. nih.gov
In Vivo Toxicity Studies
No direct in vivo toxicity studies for the specific chemical compound this compound have been identified in the public domain. Consequently, a definitive in vivo toxicity profile, including parameters such as the median lethal dose (LD50), has not been established for this molecule.
However, to provide a toxicological context, it is informative to review the in vivo toxicity of structurally related compounds, including the parent heterocycle, morpholine, and some of its derivatives. It is crucial to emphasize that the extrapolation of toxicity data from these related compounds to this compound should be approached with caution, as minor structural modifications can significantly alter the toxicological properties of a molecule.
Acute toxicity studies on various morpholine derivatives have been conducted in animal models, primarily in rodents. nih.gov For instance, research on 2-aryl-4-(3-arylpropyl)morpholines involved acute toxicity assessments in mice to determine their potential as therapeutic agents. nih.gov
The toxicity of the fundamental morpholine structure has been evaluated. In rats, the oral median lethal dose (LD50) for morpholine has been reported to be between 1050 and 1900 mg/kg of body weight. industrialchemicals.gov.au Clinical signs observed in these studies included respiratory distress, effects on gait, and irritation of the gastrointestinal tract. industrialchemicals.gov.au In guinea pigs, the oral LD50 was determined to be 900 mg/kg, with observed effects including prostration and hemorrhage into the stomach. industrialchemicals.gov.au
A closely related compound, 4-ethylmorpholine, has an oral LD50 in rats of 1780 mg/kg bw. gezondheidsraad.nl In acute inhalation studies with 4-ethylmorpholine, lethality was observed in rats at high concentrations. gezondheidsraad.nl Another derivative, morpholine, 4,4'-methylenebis-, demonstrated a median lethal dose in rats between 500 and 2000 mg/kg bw following oral administration. industrialchemicals.gov.au
The following table summarizes the available acute toxicity data for selected morpholine compounds. It is important to reiterate that this compound is not included due to the absence of published in vivo toxicity data.
| Compound Name | Test Species | Route of Administration | LD50 | Reference |
| Morpholine | Rat | Oral | 1050–1900 mg/kg bw | industrialchemicals.gov.au |
| Morpholine | Guinea Pig | Oral | 900 mg/kg bw | industrialchemicals.gov.au |
| 4-Ethylmorpholine | Rat | Oral | 1780 mg/kg bw | gezondheidsraad.nl |
| Morpholine, 4,4'-methylenebis- | Rat | Oral | 500-2000 mg/kg bw | industrialchemicals.gov.au |
| 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | - | - | Toxic if swallowed, Harmful in contact with skin | fishersci.nl |
This table presents data for structurally related compounds and does not include data for this compound, for which no specific in vivo toxicity studies were found.
In subchronic toxicity studies, morpholine administered to rats resulted in effects on the liver, kidneys, lungs, and stomach at the lowest observed adverse effect level (LOAEL) of 160 mg/kg bw/day. industrialchemicals.gov.au For 4-ethylmorpholine, a reproduction/developmental toxicity screening test in rats identified a LOAEL for general toxicity in parent animals at 150 mg/kg bw/day and a no-observed-adverse-effect level (NOAEL) at 50 mg/kg bw/day. oecd.org
The toxicological properties of other derivatives, such as 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine, have been noted as toxic if swallowed and harmful in contact with skin, though specific LD50 values from in vivo studies are not detailed in the available safety data sheets. fishersci.nl
Coordination Chemistry and Material Science Applications
Metal Complex Formation and Characterization
The presence of both a pyridine (B92270) nitrogen and a morpholine (B109124) nitrogen allows 4-[2-(2-Pyridyl)ethyl]morpholine to act as a ligand in the formation of metal complexes. The specific geometry and properties of these complexes are an active area of research.
Polydentate ligands are molecules that can bind to a central metal atom through multiple donor atoms, forming a chelate complex. fiveable.me The stability of these complexes is enhanced by the chelate effect, which is the increased affinity of a polydentate ligand for a metal ion compared to the affinity of a collection of similar monodentate ligands for the same metal. fiveable.me The design of new polydentate ligands is crucial for developing novel catalysts, materials, and therapeutic agents. fiveable.megoogle.com
The structure of this compound makes it an interesting candidate for the design of polydentate ligands. The pyridine nitrogen provides a strong coordination site for a variety of metal ions. The morpholine nitrogen, while generally a weaker donor, can also participate in coordination, leading to the formation of a five-membered chelate ring with the metal center. This bidentate coordination mode has been observed in several metal complexes.
Phosphines with pyridyl substituents are another class of polydentate ligands that have been extensively studied for the design of metal complexes. mdpi.com These ligands can exhibit various coordination modes, and their metal complexes have shown applications in luminescence, catalysis, and magnetic materials. mdpi.com For instance, the ligand o-C6H4(CH2PPy2)2 (where Py = 2-pyridyl) has been shown to react with platinum(II) and palladium(II) to form diphosphine complexes. nih.gov In some cases, the pyridyl nitrogens can also coordinate to the metal center, leading to a P,P,N chelation mode. nih.gov
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including metal-ligand coordination compounds. The analysis of crystal structures provides valuable information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
A search of the Cambridge Structural Database for coordination compounds of 4-(2-aminoethyl)morpholine (B49859), a related compound, yielded several hits with metals like nickel. nih.gov In one example, the crystal structure of bis[4-(2-aminoethyl)morpholine-κ²N,N′]diaquanickel(II) dichloride reveals that the nickel ion is in an octahedral environment, coordinating to four nitrogen atoms from two 4-(2-aminoethyl)morpholine ligands and two oxygen atoms from water molecules. nih.gov The morpholine ligand in this complex was found to be disordered over two positions. nih.gov
In another study, the reaction of 2,2′,2″-methylidynetrispyridine with palladium chloride resulted in a complex where the protonated ligand acts in a bidentate fashion, with one of the pyridine groups remaining uncoordinated. researchgate.net The palladium in this complex adopts a square-planar geometry. researchgate.net
The study of tris[2-(4-pyridyl)ethyl]phosphine and its chalcogenides has shown that these molecules exist in solution as an equilibrium of different conformers. mdpi.com The spatial structure of the preferred conformers is determined by steric factors, such as the position of the nitrogen atoms in the pyridyl rings and the configuration of the ethylene (B1197577) bridges. mdpi.com
| Compound | Metal Ion | Coordination Geometry | Key Structural Features |
| bis[4-(2-aminoethyl)morpholine-κ²N,N′]diaquanickel(II) dichloride | Ni(II) | Octahedral | Bidentate coordination of the morpholine ligand; presence of coordinated water molecules. nih.gov |
| [PdCl2{(Py)2(PyH)CH-N′,N″}][PdCl4]0.5·2H2O | Pd(II) | Square-planar | Bidentate coordination of the protonated tris(2-pyridyl)methane ligand; one pyridyl group is uncoordinated. researchgate.net |
Catalytic Applications of Morpholine-Containing Structures
The morpholine moiety is a key structural feature in a variety of catalysts, contributing to their reactivity and selectivity in a range of chemical transformations.
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Morpholine and its derivatives have emerged as a promising, yet underexploited, class of organocatalysts. nih.govnih.govfrontiersin.org While the pyrrolidine (B122466) nucleus has been more extensively studied and has shown high efficiency in many reactions, recent research has focused on the potential of morpholine-based catalysts. nih.govnih.govfrontiersin.org
The lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts has been attributed to the presence of the oxygen atom in the ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.govnih.govfrontiersin.org However, by carefully designing the catalyst structure, it is possible to overcome these limitations. For example, highly efficient morpholine-based organocatalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins, affording the products in excellent yields and with high stereoselectivity. nih.govnih.govfrontiersin.org
Computational studies have been instrumental in understanding the transition states of these reactions and explaining the observed reactivity and selectivity. nih.gov These studies have shown that despite the inherent limitations of the morpholine ring for enamine catalysis, well-designed catalysts can achieve high efficiency. nih.gov
Morpholine derivatives play a significant role as catalysts in the synthesis of polyurethane foams. google.comgoogle.com The formation of polyurethanes involves the reaction of a polyisocyanate with a polyol, and catalysts are used to control the rates of the competing reactions that occur during the process. google.comgoogle.com Tertiary amines, including morpholine derivatives, are widely used as catalysts in polyurethane production. nih.gov
The catalytic activity of morpholine-based catalysts in urethane (B1682113) formation has been the subject of computational studies. nih.govresearchgate.net These studies have shown that the reaction mechanism in the presence of a morpholine catalyst is significantly different from the uncatalyzed reaction and involves multiple steps. researchgate.net The effectiveness of the catalyst can be related to its proton affinity. nih.govresearchgate.net For example, 4-methylmorpholine (B44366) has been found to be a more effective catalyst than morpholine, which can be attributed to the difference in their proton affinities. nih.govresearchgate.net
A catalyst system for producing polyester-based polyurethane foams can include N-methoxypropylmorpholine and N-butylmorpholine in combination with N,N'-dimethylpiperazine. google.com The relative proportions of these components can be adjusted to achieve the desired foam properties. google.com
Heterogeneous catalysts are catalysts that are in a different phase from the reactants. They offer several advantages over homogeneous catalysts, including ease of separation and recycling. Morpholine-containing structures have been used in the development of heterogeneous catalysts, often by immobilizing them on solid supports.
For instance, a highly efficient heterogeneous catalyst has been developed by supporting isolated iridium atoms on a nanodiamond/graphene support for the formylation of morpholine using carbon dioxide. researchgate.net This catalyst showed excellent productivity and selectivity and could be recycled multiple times. researchgate.net
Magnetic nanoparticles have also been used as supports for catalysts, allowing for easy recovery of the catalyst using a magnet. nih.gov A magnetic-nanoparticle-supported 4-N,N-dialkylaminopyridine catalyst has been developed that exhibits excellent reactivity and can be easily recovered and recycled. nih.gov
In the field of organocatalysis, L-proline (B1679175) has been supported on a polymer ionic liquid network to create a heterogeneous catalyst for the asymmetric aldol (B89426) reaction. researchgate.net This catalyst showed higher performance than L-proline itself and could be reused multiple times. researchgate.net
The development of metal-free heterogeneous catalysts is an active area of research. nih.gov For example, a Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been shown to be an effective catalyst for the synthesis of quinolines. nih.gov Zeolite-based catalysts have also been investigated for the synthesis of quinolines from aniline (B41778) and alcohols. rsc.org
| Catalyst Type | Support Material | Application | Key Findings |
| Iridium single atoms | Nanodiamond/graphene | Formylation of morpholine | High productivity and selectivity; recyclable catalyst. researchgate.net |
| 4-N,N-dialkylaminopyridine | Magnetic nanoparticles | Not specified | Excellent reactivity; facile catalyst recovery. nih.gov |
| L-proline | Polymer ionic liquid network | Asymmetric aldol reaction | Higher catalytic performance than unsupported L-proline; reusable. researchgate.net |
| Brønsted acid | Graphitic carbon nitride | Quinoline (B57606) synthesis | Effective metal-free heterogeneous catalyst. nih.gov |
Corrosion Inhibition Studies of this compound
The study of organic molecules as corrosion inhibitors is a significant area of research in material science, aimed at protecting metallic surfaces from degradation in aggressive environments. The compound this compound is of particular interest due to the presence of both a pyridine ring and a morpholine ring. These heterocyclic moieties are known to be effective in mitigating corrosion, primarily in acidic solutions. The nitrogen and oxygen atoms within these rings act as active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.
Adsorption Mechanisms on Metal Surfaces
The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a stable protective film. For compounds containing both morpholine and pyridine groups, this adsorption is typically a spontaneous process involving a combination of physical and chemical interactions. researchgate.net
The initial interaction often involves electrostatic attraction between the charged metal surface and the protonated inhibitor molecule in an acidic medium (physisorption). Subsequently, a more robust bond can be formed through the sharing of lone pair electrons from the nitrogen and oxygen heteroatoms with the vacant d-orbitals of the metal atoms, a process known as chemisorption. researchgate.netresearchgate.net This dual mechanism leads to a comprehensive adsorption layer that effectively isolates the metal from the corrosive environment.
The adsorption behavior of such inhibitors is often modeled using adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the adsorption process of similar pyridine and morpholine-containing compounds. researchgate.netresearchgate.net This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adherence to the Langmuir isotherm suggests that the inhibitor molecules are adsorbed at specific, fixed sites on the metal surface and that there are no interactions between the adsorbed molecules.
The strength and nature of the adsorption can be further elucidated by thermodynamic parameters. For instance, the Gibbs free energy of adsorption (ΔG°ads) provides insight into the spontaneity and type of adsorption. A value of ΔG°ads around -20 kJ/mol or less negative is indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on analogous compounds have shown ΔG°ads values that point towards a mixed adsorption mode. researchgate.net
Table 1: Adsorption Characteristics of a Structurally Related Morpholine-Pyridine Derivative
| Parameter | Value | Indication | Reference |
| Adsorption Isotherm | Langmuir | Monolayer adsorption on the metal surface. | researchgate.net |
| ΔG°ads | -23.1 kJ/mol | Spontaneous and mixed (physi- and chemi-) sorption. | researchgate.net |
This table is based on data for a naphthalene (B1677914) derivative containing morpholinoethyl and pyridylmethyl groups, which serves as a model for the expected behavior of this compound.
Electrochemical and Surface Analysis Techniques in Corrosion Research
A comprehensive understanding of the corrosion inhibition performance of a compound like this compound necessitates the use of various electrochemical and surface analysis techniques. researchgate.netresearchgate.net These methods provide both quantitative data on the inhibition efficiency and qualitative evidence of the protective film formation.
Electrochemical Techniques:
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot, from which key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are extrapolated. A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr can suggest whether the inhibitor acts primarily on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). For compounds containing both morpholine and pyridine functionalities, a mixed-type inhibition behavior is commonly observed. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The resulting Nyquist plots can be modeled using equivalent electrical circuits to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value upon addition of the inhibitor are indicative of the formation of a protective adsorbed layer that hinders the charge transfer process. researchgate.net
Table 2: Representative Electrochemical Data for a Morpholine-Pyridine Based Inhibitor
| Technique | Parameter | Uninhibited | Inhibited | Significance | Reference |
| Potentiodynamic Polarization | icorr (µA/cm²) | High | Low | Reduced corrosion rate. | researchgate.net |
| Potentiodynamic Polarization | Ecorr (mV) | - | Minor Shift | Mixed-type inhibition. | researchgate.net |
| Electrochemical Impedance Spectroscopy | Rct (Ω·cm²) | Low | High | Increased resistance to charge transfer. | researchgate.net |
| Electrochemical Impedance Spectroscopy | Cdl (µF/cm²) | High | Low | Formation of a protective film and reduction in the exposed surface area. | researchgate.net |
This table is a generalized representation based on findings for similar corrosion inhibitors and illustrates the expected trends.
Surface Analysis Techniques:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of an effective inhibitor, the metal surface will show significant damage, such as pitting and roughening. In the presence of an inhibitor like this compound, a smoother surface is expected, providing visual confirmation of the protective film's efficacy.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states of the atoms on the metal surface. By analyzing the surface of an inhibited metal sample, XPS can detect the presence of nitrogen and oxygen, confirming the adsorption of the inhibitor molecule onto the surface and providing insights into the chemical bonds formed between the inhibitor and the metal. sigmaaldrich.com
Future Research Perspectives and Translational Potential
Rational Analog Design and Optimization for Enhanced Therapeutic Profiles
Structure-activity relationship (SAR) studies are crucial in guiding these modifications. e3s-conferences.org For instance, in the development of PI3K/mTOR dual inhibitors, modifications to the sulfonyl side chains and the morpholino and aminopyridyl moieties of similar morpholinopyrimidine cores led to the identification of potent and orally bioavailable compounds. nih.gov The substitution on the pyridine (B92270) ring and alterations to the ethyl linker in 4-[2-(2-Pyridyl)ethyl]morpholine can be systematically explored. Introducing different substituents on the pyridine ring, such as methyl or halogen groups, can modulate the electronic properties and steric interactions with the target protein. mdpi.comresearchgate.net
Furthermore, the synthesis of derivatives with varied substitution patterns on the morpholine (B109124) ring itself can lead to compounds with improved biological activities. nih.gov For example, the introduction of hydroxyl or alkoxy groups at the 2-position of the morpholine ring has yielded compounds with sympathomimetic, analgesic, and anti-inflammatory properties. nih.gov The exploration of bioisosteres for the morpholine ring is another promising avenue to enhance metabolic stability and other pharmacokinetic parameters. enamine.net
Table 1: Examples of Morpholine Derivatives and Their Biological Activities
| Compound Class | Biological Activity | Reference |
| 2-Hydroxy(alkoxy)-2-aryl-4-alkyl-morpholines | Sympathomimetic, Analgesic, Anti-inflammatory | nih.gov |
| Morpholinopyrimidines | PI3K/mTOR inhibition | nih.gov |
| N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Analgesic, Anti-inflammatory | mdpi.com |
| 4-(Phenylsulphonyl) morpholine derivatives | Antibacterial | sci-hub.se |
Exploration of Novel Biological Targets and Therapeutic Areas
While morpholine derivatives have been investigated for a range of activities including anticancer, anti-inflammatory, and antimicrobial effects, there is significant potential to explore new biological targets and therapeutic areas. e3s-conferences.orgsci-hub.se The structural flexibility of the this compound scaffold allows for its adaptation to various protein binding sites.
Recent research has highlighted the role of morpholine-containing compounds in targeting enzymes and receptors involved in central nervous system (CNS) disorders. nih.gov For example, morpholine derivatives have been developed as inhibitors of BACE-1 for Alzheimer's disease and as antagonists for substance P receptors. nih.gov Given the structural features of this compound, its potential modulation of CNS targets warrants investigation.
The field of oncology also presents numerous opportunities. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many morpholine-containing inhibitors. sci-hub.semdpi.com Derivatives of this compound could be designed and screened for their inhibitory activity against various kinases involved in cancer progression. researchgate.net For instance, thienopyrimidine derivatives containing a morpholine moiety have shown potent inhibitory effects on IκB kinase β (IKKβ) and other kinases in the NF-κB signaling pathway. researchgate.net
Furthermore, the potential of this compound class in addressing infectious diseases remains an active area of research. The synthesis of novel morpholine derivatives and their evaluation against various bacterial and viral strains could lead to the discovery of new antimicrobial agents. researchgate.net
Development of Advanced Analytical and Detection Methodologies
The development of robust and sensitive analytical methods is essential for the characterization, quantification, and quality control of this compound and its analogs in various matrices, including pharmaceutical formulations and biological samples.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of morpholine-containing compounds. sielc.comnih.gov A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid has been established for the separation of this compound. sielc.com This method is scalable and suitable for preparative separation and pharmacokinetic studies. sielc.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly after derivatization. nih.gov For the detection of morpholine, a derivatization method involving the reaction with sodium nitrite (B80452) under acidic conditions to form volatile N-nitrosomorpholine (NMOR) has been developed. nih.gov This allows for sensitive and selective quantification by GC-MS. nih.gov
Future advancements in analytical methodologies could involve the use of ultra-performance liquid chromatography (UPLC) for faster analysis, as well as the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, which is particularly important for bioanalysis. sielc.comnih.gov Molecularly imprinted polymers (MIPs) also offer a promising approach for the selective extraction and sensing of morpholine derivatives from complex samples. nih.gov
Table 2: Analytical Techniques for Morpholine and its Derivatives
| Technique | Principle | Application | Reference |
| HPLC | Separation based on polarity | Quantification, Purity testing, Pharmacokinetics | sielc.com |
| GC-MS | Separation of volatile compounds coupled with mass detection | Detection of residual morpholine | nih.gov |
| UPLC | High-pressure liquid chromatography for faster separation | Fast analysis of derivatives | sielc.com |
| LC-MS/MS | Chromatographic separation with highly sensitive mass detection | Bioanalysis, Trace level quantification | nih.gov |
| MIPs | Selective recognition sites for target molecules | Sample preparation, Sensing | nih.gov |
Integration of Computational and Experimental Approaches in Drug Discovery
The integration of computational and experimental methods is a cornerstone of modern drug discovery, enabling a more efficient and targeted approach to identifying and optimizing lead compounds. nih.gov In the context of this compound, computational tools can be leveraged at various stages of the research and development process.
Molecular docking studies can predict the binding modes and affinities of designed analogs with their biological targets. nih.govnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest potential for synthesis and experimental testing. nih.gov For example, docking studies of morpholine-based thiazole (B1198619) derivatives against bovine carbonic anhydrase II helped to elucidate the key interactions within the enzyme's active site. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interactions and conformational changes. nih.govnih.gov This information is crucial for understanding the mechanism of action and for refining the design of more potent inhibitors.
Quantitative structure-activity relationship (QSAR) analysis can be employed to build mathematical models that correlate the structural features of the compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, further guiding the design process. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening is another critical computational tool that helps to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage, reducing the likelihood of late-stage failures. nih.govnih.gov
Pathways to Therapeutic Development and Clinical Translation
The journey from a promising lead compound to a clinically approved drug is a long and complex process. For derivatives of this compound, a clear pathway to therapeutic development would involve several key stages.
Following the identification of a lead compound through rational design and screening, extensive preclinical studies are required. These studies involve in-depth evaluation of the compound's efficacy in relevant in vitro and in vivo models of disease. For example, a potent dual PI3K/mTOR inhibitor, compound 26, demonstrated significant tumor growth inhibition in a colorectal carcinoma xenograft mouse model. nih.gov
Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects its biological target. nih.gov A candidate for clinical development should exhibit favorable pharmacokinetic properties that support a practical dosing regimen in humans. acs.org
Once a compound has demonstrated a strong preclinical profile, it can move into clinical trials, which are conducted in phases to evaluate its safety and efficacy in humans. The design of these trials is critical and must be based on a solid understanding of the compound's mechanism of action and the pathophysiology of the target disease.
Industrial and Technological Advancements Utilizing the Compound Class
Beyond pharmaceuticals, morpholine and its derivatives have a wide range of industrial applications. sci-hub.se The unique chemical properties of the morpholine nucleus make it a valuable component in various technological advancements.
In the agrochemical industry, morpholine derivatives are utilized as fungicides. e3s-conferences.org The development of new and more effective fungicides based on the this compound scaffold could contribute to sustainable agriculture and crop protection. e3s-conferences.org
Morpholine also serves as a corrosion inhibitor in water treatment processes, protecting industrial equipment and infrastructure. e3s-conferences.org Research into novel morpholine derivatives with enhanced corrosion inhibition properties could lead to significant economic and environmental benefits.
Furthermore, the polymer and materials science sectors present opportunities for the application of this compound class. e3s-conferences.org Morpholine derivatives can be incorporated into polymers to modify their properties or can be used as catalysts in polymerization reactions. sci-hub.se For example, N-Ethylmorpholine acts as a catalyst in the production of polyurethane foams. thermofisher.com
The versatility of the this compound scaffold, coupled with ongoing advancements in synthetic chemistry and analytical techniques, positions this compound class for continued exploration and development across a spectrum of scientific and industrial fields.
Q & A
Q. What are the optimal synthetic routes for 4-[2-(2-Pyridyl)ethyl]morpholine, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves alkylation of morpholine derivatives with 2-(2-pyridyl)ethyl halides. Key variables include solvent polarity (e.g., ethanol vs. acetonitrile), temperature (60–100°C), and catalyst selection (e.g., KCO for deprotonation). Purification via column chromatography (silica gel, CHCl/MeOH gradients) is recommended. Analytical validation by H/C NMR and HPLC (≥95% purity) ensures product integrity .
Q. How can researchers verify the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Confirm pyridyl protons (δ 8.3–8.6 ppm) and morpholine ring protons (δ 3.6–4.0 ppm).
- X-ray crystallography : Resolve hydrogen-bonding interactions (e.g., C–H···N between pyridyl and morpholine groups) to validate spatial arrangement.
- Mass spectrometry : Compare experimental m/z with theoretical molecular weight (CHNO: 209.12 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid oxidizers (risk of exothermic reactions). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management per ECHA guidelines. Stability data (e.g., flash point >150°C) suggest low flammability .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) for this compound be resolved?
- Methodological Answer :
- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational mobility (e.g., morpholine ring puckering).
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to identify discrepancies.
- Hydrogen bonding : Analyze crystallographic data (e.g., C–H···O interactions) to explain shifts in proton environments .
Q. What strategies enhance the stability of this compound under acidic or oxidative conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 40°C). Monitor by HPLC; degradation products may include pyridyl oxidation derivatives.
- Chelation : Utilize the pyridyl group’s metal-binding capacity to stabilize intermediates (e.g., Zn complexes).
- Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive sites .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to screen against targets (e.g., kinase enzymes) via pyridyl-morpholine pharmacophore.
- ADMET prediction : Calculate logP (~2.1) and PSA (~38 Ų) to assess bioavailability.
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridyl) with activity trends .
Q. What experimental designs are effective for studying catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
